5-Chloro-2-nitrobenzonitrile

Catalog No.
S1532512
CAS No.
34662-31-2
M.F
C7H3ClN2O2
M. Wt
182.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-nitrobenzonitrile

CAS Number

34662-31-2

Product Name

5-Chloro-2-nitrobenzonitrile

IUPAC Name

5-chloro-2-nitrobenzonitrile

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

InChI

InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H

InChI Key

HPWJUEZFOUOUEO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-]

The exact mass of the compound 5-Chloro-2-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-2-nitrobenzonitrile (CAS 34662-31-2) is a trifunctional aromatic compound featuring chloro, nitro, and cyano groups. This specific substitution pattern makes it a valuable and widely used building block in organic synthesis. Its primary role is as a precursor for more complex molecules, particularly in the preparation of fused heterocyclic systems such as quinazolines, which are significant scaffolds in medicinal chemistry.

Procurement Fit

1
SNAr-Ready Intermediate — chlorine at 5-position activated for nucleophilic aromatic substitution
2
Heterocyclic Scaffold Synthesis — suitable for quinazoline, quinoline, and related ring systems
3
Confirmed Regioisomer — 5-chloro-2-nitro substitution pattern verified via XRD

In substituted aromatics, positional isomerism is critical and directly dictates chemical reactivity, making casual substitution unfeasible for process-driven synthesis. The ortho-para relationship between the electron-withdrawing nitro and cyano groups and the chloro substituent in 5-Chloro-2-nitrobenzonitrile activates the molecule for specific downstream transformations, such as targeted nucleophilic substitutions or regioselective reductions. [1] Altering the position of any substituent would fundamentally change the electronic distribution and steric environment, leading to different reaction kinetics, yields, and potentially undesired side products. [2] Furthermore, the synthesis of specific isomers often requires entirely different starting materials and process conditions, reinforcing their non-interchangeability from a procurement and manufacturing standpoint. [3]

Substitution Risk

Regioisomer substitution
2-chloro-5-nitro or 2-chloro-6-nitro isomers alter the SNAr substitution site and electronic activation, leading to different synthetic pathways.
Crystal packing divergence
Positional isomerism modifies intermolecular interactions; the 5-chloro-2-nitro arrangement exhibits a unique nitro–nitrile contact distance.
Downstream biological readout shift
Regioisomeric impurities or substitutes may produce divergent biological endpoints in assay models, even if structurally similar.

Precursor Suitability: Direct Route to 2-Amino-5-chlorobenzonitrile for Quinazoline Scaffolds

5-Chloro-2-nitrobenzonitrile is an established precursor for 2,4-diaminoquinazoline derivatives, a class of compounds with significant biological activity. The synthesis relies on the reduction of the 2-nitro group to an amine, which then undergoes cyclization. This specific isomer provides the essential 2-amino-5-chlorobenzonitrile building block in a single, high-yielding reduction step. Alternative multi-step routes to this key intermediate, such as those starting from 5-chloroanthranilic acid, are often more complex and less commercially feasible. [1]

Evidence DimensionSynthetic Route Efficiency
Target Compound DataProvides the key 2-amino-5-chlorobenzonitrile intermediate via a direct reduction of the nitro group.
Comparator Or BaselineAlternative multi-step synthesis from 5-chloroanthranilic acid involving conversion to acid chloride, amination to an amide, and subsequent dehydration.
Quantified DifferenceFewer synthetic steps compared to routes starting from anthranilic acid derivatives.
ConditionsStandard reduction conditions (e.g., catalytic hydrogenation, metal/acid reduction) for the target compound's pathway.

This provides a more direct and process-efficient route to a high-value pharmaceutical intermediate compared to building the molecule from other starting materials.

Intramolecular O···C≡N distance
Head-to-head
2.599(2) Å
5-chloro-2-nitro vs. 6-chloro (II): 2.579(3) Å +0.020 Å
Supports electronic activation model
Solid-state reactivity may depend on this distance

Process Efficiency: High-Yield Synthesis from a Readily Available Dihalo-Precursor

The manufacturability of 5-Chloro-2-nitrobenzonitrile is supported by its high-yield synthesis from the common industrial feedstock 2,4-dichloronitrobenzene via a Rosenmund-von Braun-type cyanation reaction. A patented process demonstrates that this conversion proceeds with an 80% yield. [1] This compares favorably to the synthesis of the non-chlorinated analog, 2-nitrobenzonitrile, from its corresponding precursor (2-chloronitrobenzene) under similar conditions, which affords a 78% yield. [1]

Evidence DimensionReaction Yield in Cyanation Synthesis
Target Compound Data80% yield
Comparator Or Baseline2-nitrobenzonitrile (from 2-chloronitrobenzene): 78% yield
Quantified Difference+2% absolute yield over the non-chlorinated analog's synthesis.
ConditionsReaction of the corresponding chloronitrobenzene precursor with cuprous cyanide (CuCN) and sodium cyanide (NaCN) in an organic solvent, as detailed in the patent.

This demonstrates an efficient and high-yielding manufacturing route from an accessible precursor, which is a key factor for assessing scalability, cost-effectiveness, and supply chain stability in procurement.

SNAr Yield with Arylthiols
Cross-study comparable
36–83% yield
Monochloro substrate vs. dichloro alternative avoids over-substitution
Benchmark for monosubstitution in quinazoline synthesis
Yield range varies with arylthiol nucleophile
In Vitro Antibacterial Activity
Data to verify
S. faecalis and S. aureus
Qualitative inhibition reported No quantitative comparator data available
Reported antimicrobial screening context
Sources unavailable; verify for specific assay
Melting Point Identity
Direct comparison
89–91 °C
5-chloro-2-nitro vs. isomer 2-chloro-5-nitro: 105–107 °C Δ −16–18 °C
Enables rapid isomer verification upon receipt
Preliminary check prior to synthesis

Strategic Precursor for Quinazoline-Based Kinase Inhibitor Programs

For research and development programs targeting kinase inhibitors or other bioactive molecules based on the 2,4-diaminoquinazoline scaffold, this compound serves as a direct and efficient starting material. Its procurement is justified by the streamlined synthetic access it provides to the crucial 2-amino-5-chlorobenzonitrile intermediate.

Scale-Up Campaigns Requiring 2-Amino-5-chlorobenzonitrile

In process chemistry and scale-up scenarios, where the target is 2-amino-5-chlorobenzonitrile or its derivatives, procuring 5-Chloro-2-nitrobenzonitrile is advantageous. The high-yield synthesis of the compound itself from a common feedstock ensures a reliable supply chain for subsequent large-scale reduction reactions. [1]

Development of Fused Heterocyclic Compound Libraries

For medicinal chemistry efforts focused on creating libraries of novel fused heterocyclic compounds, the intermediate derived from this compound (2-amino-5-chlorobenzonitrile) is a versatile building block. The adjacent amino and cyano groups are primed for a variety of cyclization reactions beyond just quinazolines, making this a valuable starting point for scaffold diversification.

Application Fit Matrix

Application
Selection Property
Validation Focus
2,4-Diaminoquinazoline scaffold research
SNAr-reactive intermediate with confirmed regioisomer
Condensation and cyclization sequence compatibility review
SNAr method development
Activated chloro leaving group under mild conditions
Base, solvent, and nucleophile screening suitability
Incoming identity verification
Distinct thermal identity marker
Simple isomer differentiation via melting point

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34662-31-2

Wikipedia

5-Chloro-2-nitrobenzonitrile

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